326855-45-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 326855-45-2 is known as OV-1, sheep. It is an alpha-helical antimicrobial ovispirin peptide derived from the SMAP29 peptide found in sheep. This compound is notable for its ability to inhibit several antibiotic-resistant bacterial strains, including both mucoid and nonmucoid Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
OV-1, sheep is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis, where the peptide is anchored to a solid resin and amino acids are added one by one in a specific sequence. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of OV-1, sheep involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
OV-1, sheep primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains. For example, the oxidation of methionine residues to methionine sulfoxide can occur under oxidative stress conditions .
Common Reagents and Conditions
Peptide Bond Formation: N,N’-diisopropylcarbodiimide, N-hydroxybenzotriazole, and protected amino acids.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Major Products
The major products formed from these reactions include the intact peptide with modified side chains, such as oxidized methionine residues or reduced disulfide bonds .
Scientific Research Applications
OV-1, sheep has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and its ability to inhibit antibiotic-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials .
Mechanism of Action
OV-1, sheep exerts its antimicrobial effects by disrupting the bacterial cell membrane. The alpha-helical structure of the peptide allows it to insert into the lipid bilayer of the bacterial membrane, creating pores that lead to cell lysis and death. The molecular targets include the lipid components of the bacterial membrane, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
SMAP29: The parent peptide from which OV-1, sheep is derived.
LL-37: Another alpha-helical antimicrobial peptide with similar membrane-disrupting properties.
Magainin: An antimicrobial peptide from amphibians with a similar mechanism of action
Uniqueness
OV-1, sheep is unique due to its specific sequence derived from the SMAP29 peptide in sheep, which gives it distinct antimicrobial properties against both mucoid and nonmucoid Pseudomonas aeruginosa. Its effectiveness against antibiotic-resistant strains makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
326855-45-2 |
---|---|
Molecular Formula |
C₁₀₅H₁₈₈N₃₄O₂₁ |
Molecular Weight |
2262.83 |
sequence |
One Letter Code: KNLRRIIRKIIHIIKKYG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.